molecular formula C11H15NO B13679350 1-(3-Isobutylpyridin-4-yl)ethanone CAS No. 2089292-65-7

1-(3-Isobutylpyridin-4-yl)ethanone

Cat. No.: B13679350
CAS No.: 2089292-65-7
M. Wt: 177.24 g/mol
InChI Key: KIFOIHSVEVQTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Isobutylpyridin-4-yl)ethanone is an organic compound with a molecular formula of C12H17NO. It belongs to the class of pyridine derivatives, which are known for their diverse chemical properties and applications. This compound features a pyridine ring substituted with an isobutyl group at the 3-position and an ethanone group at the 1-position. Pyridine derivatives are widely studied due to their significance in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Isobutylpyridin-4-yl)ethanone can be achieved through several methods. One common approach involves the alkylation of 3-pyridyl ketone with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the Friedel-Crafts acylation of 3-isobutylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production. Additionally, green chemistry principles are increasingly being adopted to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Isobutylpyridin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nitric acid in sulfuric acid for nitration, chlorine gas in the presence of iron(III) chloride for chlorination.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated pyridines.

Scientific Research Applications

1-(3-Isobutylpyridin-4-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various functionalized pyridine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its structural similarity to other bioactive pyridine derivatives makes it a candidate for drug development.

    Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties. Its versatility in chemical reactions allows for the creation of products with tailored functionalities.

Mechanism of Action

The mechanism of action of 1-(3-Isobutylpyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

1-(3-Isobutylpyridin-4-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:

    1-(3-Pyridinyl)ethanone: Lacks the isobutyl group, resulting in different chemical and biological properties.

    1-(4-Isobutylphenyl)ethanone: Contains a phenyl ring instead of a pyridine ring, leading to distinct reactivity and applications.

    3-Acetylpyridine:

The presence of the isobutyl group in this compound imparts unique steric and electronic effects, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2089292-65-7

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-[3-(2-methylpropyl)pyridin-4-yl]ethanone

InChI

InChI=1S/C11H15NO/c1-8(2)6-10-7-12-5-4-11(10)9(3)13/h4-5,7-8H,6H2,1-3H3

InChI Key

KIFOIHSVEVQTRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=CN=C1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.